

Spectral analysis comparison of Vincamine and Apovincamine

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Compound of Interest

Compound Name: (3R,14R,16R)-Vincamine

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Spectral Analysis Comparison: Vincamine and Apovincamine

Executive Summary

This technical guide provides a rigorous comparative analysis of Vincamine, a monoterpene indole alkaloid, and its dehydration derivative, Apovincamine. While Vincamine is widely recognized for its cerebrovascular vasodilatory properties, Apovincamine serves as both a key synthetic intermediate (precursor to Vinpocetine) and a critical degradation impurity.

For researchers and quality control scientists, distinguishing these two species is non-trivial due to their structural similarity. However, the dehydration of the C-14 hydroxyl group in Vincamine to form the

double bond in Apovincamine fundamentally alters the electronic environment. This guide details how these structural changes manifest across UV-Vis, IR, NMR, and Mass Spectrometry, providing a self-validating analytical framework.

Structural Basis of Spectral Divergence

The spectral differences between Vincamine and Apovincamine stem from a single, definable chemical transformation: acid-catalyzed dehydration.

- Vincamine (): Contains a tertiary hydroxyl group at the C-14 position within a saturated ring junction. The indole chromophore is isolated from the ester carbonyl.
- Apovincamine (): Lacks the C-14 hydroxyl. A new double bond forms between C-14 and C-15. This creates a continuous conjugated system linking the indole ring, the new double bond, and the ester carbonyl, resulting in significant bathochromic shifts and distinct proton environments.

Visualization: Dehydration Pathway

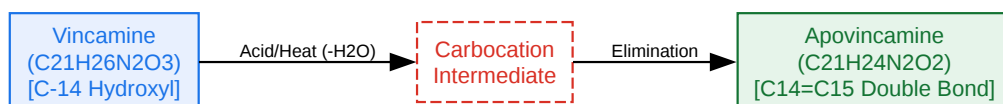


Figure 1: Acid-catalyzed dehydration of Vincamine to Apovincamine altering the chromophore.

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Comparative Spectral Analysis

A. UV-Visible Spectroscopy (Electronic Transitions)

The most immediate method for differentiation is UV-Vis spectroscopy due to the change in conjugation.

- Vincamine: Exhibits a spectrum characteristic of a simple indole alkaloid. The ester group is not conjugated with the indole system.
 - : ~225 nm, ~278 nm.
- Apovincamine: The formation of the C14=C15 double bond extends the conjugation of the indole system to the ester carbonyl. This results in a bathochromic (red) shift and a hyperchromic effect.

- : ~229 nm, ~275 nm, and a distinct new band at ~315 nm.

Diagnostic Indicator: The presence of significant absorption >300 nm is a positive identifier for Apovincamine (or its ethyl ester, Vinpocetine) and is absent in pure Vincamine.

B. Infrared Spectroscopy (Vibrational Modes)

FT-IR provides confirmation of functional group elimination.

Functional Group	Vincamine (cm ⁻¹)	Apovincamine (cm ⁻¹)	Mechanistic Cause
O-H Stretch	3450–3500 (Broad)	Absent	Loss of tertiary -OH group.
C=O Stretch (Ester)	~1745	~1720	Conjugation with C=C lowers bond order/frequency.
C=C Stretch	Indole Only (1600 region)	~1630 (New)	Appearance of alkene.

C. Nuclear Magnetic Resonance (NMR)

NMR offers the most definitive structural elucidation.

- H NMR (Proton):
 - Vincamine: Shows complex multiplets for the C-15 methylene protons (1.5–3.0 range). A hydroxyl proton signal may be visible (4–6 ppm) depending on solvent/exchange.
 - Apovincamine: The C-15 methylene signals disappear. A distinct singlet (or narrow doublet) appears at 6.1–6.2 ppm, corresponding to the new olefinic proton at C-15.
- C NMR (Carbon):

- Vincamine: C-14 appears as a quaternary carbon bonded to oxygen (~80 ppm).
- Apovincamine: C-14 shifts downfield to the olefinic region (~130-140 ppm) and is no longer bonded to oxygen.

D. Mass Spectrometry (MS)[2][3]

- Vincamine:
 - . Fragmentation often shows an initial loss of water ().
- Apovincamine:
 - . The molecular ion is stable and identical to the fragment ion of Vincamine.
- Differentiation: To distinguish Apovincamine from the in-source water-loss fragment of Vincamine, chromatographic separation (HPLC) is required prior to MS detection.

Experimental Protocol: Simultaneous Determination

Objective: Separate and quantify Vincamine and Apovincamine in a single run to assess purity or stability. Method: RP-HPLC with Diode Array Detection (DAD).

Reagents & Equipment[1][3][4][5]

- Column: C18 (e.g., Zorbax SB-CN or ODS), 250 × 4.6 mm, 5 μm.
- Mobile Phase: Methanol : 10mM Ammonium Acetate buffer (70:30 v/v), pH adjusted to 4.0 with acetic acid.
 - Note: Acidic pH is critical to suppress silanol interactions with the basic nitrogen atoms of the alkaloids.
- Flow Rate: 1.0 mL/min.[1]

- Detection: UV at 280 nm (compromise wavelength) or 315 nm (selective for Apovincamine).

Step-by-Step Workflow

- Standard Preparation:
 - Dissolve 10 mg of Vincamine and 10 mg of Apovincamine reference standards separately in 10 mL Methanol (Stock: 1 mg/mL).
 - Prepare a mixed working standard of 50 µg/mL each in mobile phase.
- Sample Preparation:
 - Extract sample (tablet/powder) with Methanol. Sonication for 15 mins is recommended to ensure complete solubilization.
 - Filter through 0.45 µm PTFE filter.^[1]
- Chromatographic Run:
 - Inject 20 µL.
 - Vincamine typically elutes earlier (more polar due to -OH) at ~4–5 min.
 - Apovincamine elutes later (less polar, conjugated) at ~7–9 min.
- Validation Check (System Suitability):
 - Resolution () between peaks must be > 2.0.
 - Tailing factor () should be < 1.5 (adjust buffer pH if tailing occurs).

Visualization: Analytical Workflow

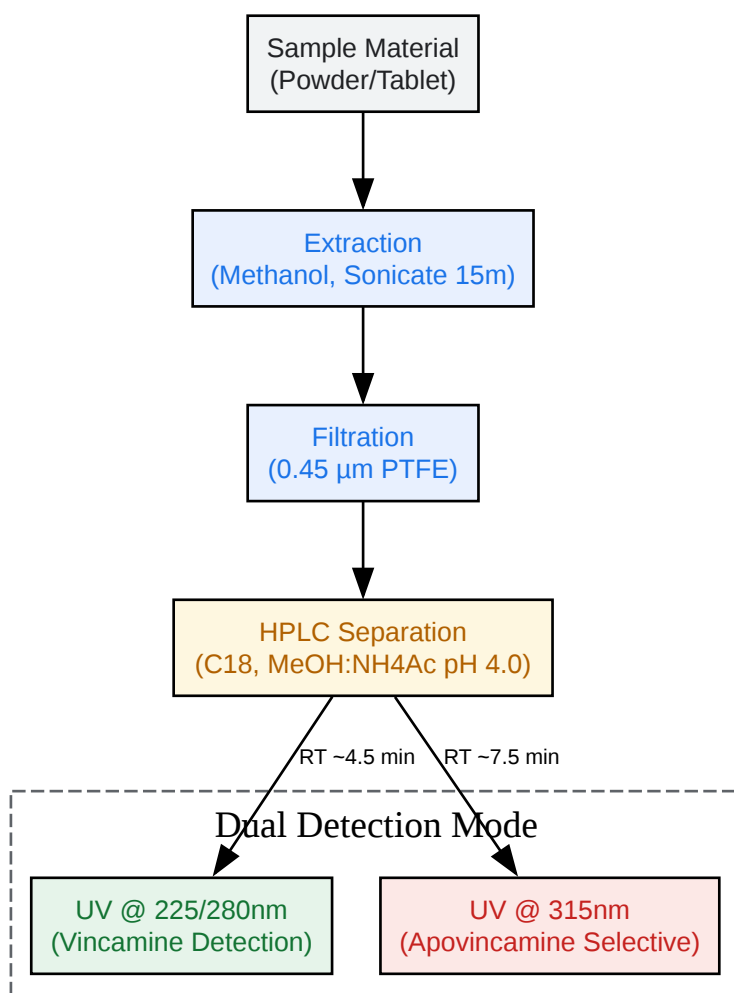


Figure 2: HPLC-UV workflow for simultaneous quantification.

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Summary of Spectral Constants

The following table synthesizes the critical data points for rapid reference.

Parameter	Vincamine	Apovincamine
Molecular Weight	354.45 g/mol	336.43 g/mol
Formula		
UV (MeOH)	225, 278 nm	229, 275, 315 nm
IR Key Peaks	3450 cm ⁻¹ (OH)	1630 cm ⁻¹ (C=C), No OH
H NMR (Key Signal)	No olefinic proton	6.15 ppm (s, 1H, H-15)
MS ()	355	337
Elution Order (RP-HPLC)	First (More Polar)	Second (Less Polar)

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Sources

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